molecular formula C16H15N3O2S B2992016 N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-56-4

N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2992016
CAS No.: 851944-56-4
M. Wt: 313.38
InChI Key: IYHDWZZPWYJJPD-UHFFFAOYSA-N
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Description

“N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that is part of the thiazolo[3,2-a]pyrimidine class . This class of compounds is known for their significant synthetic potential and are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods, one of which is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety in the compound has a structural similarity to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .

Scientific Research Applications

Synthesis and Functionalization

N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is utilized in the synthesis of new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines. These compounds are synthesized through reactions involving amines, oxalyl chloride, and N,N-dimethylformamide, indicating the compound's versatility as a precursor in organic synthesis. The study by Peterlin-Mašič et al. (2000) elaborates on the synthesis procedures and the resulting chemical structures, highlighting the compound's role in creating diverse heterocyclic frameworks (L. Peterlin-Mašič et al., 2000).

Antimicrobial Activity

Research conducted by Gein et al. (2015) explores the antimicrobial properties of derivatives of this compound. The study synthesizes N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and investigates their antimicrobial activity. Some synthesized compounds exhibited antimicrobial activity, indicating the potential of this compound derivatives in developing new antimicrobial agents (V. L. Gein et al., 2015).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. For instance, modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) involve structural alterations to avoid AO-mediated oxidation. This research provides insights into designing molecules with improved metabolic stability, which is crucial for drug development (A. Linton et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved papers, it’s worth noting that thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their synthetic potential and the ability to be readily modified make them an interesting area for future research .

Properties

IUPAC Name

5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-6-10(2)13(11(3)7-9)18-14(20)12-8-17-16-19(15(12)21)4-5-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDWZZPWYJJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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